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Compound of Interest

Compound Name: Cbz-Leu-Tyr-OH

Cat. No.: B13826657

Get Quote

Executive Summary
Cbz-Leu-Tyr-OH (Carboxybenzyl-Leucyl-Tyrosine) is a critical dipeptide intermediate

frequently utilized in the synthesis of protease inhibitors, such as Cbz-Leu-Tyr-

chloromethylketone. This application note details a highly scalable, solution-phase peptide

synthesis (LPPS) protocol. The two-step workflow involves the EDC/HOBt-mediated coupling

of Cbz-Leu-OH and H-Tyr-OMe·HCl, followed by the chemoselective saponification of the

methyl ester using lithium hydroxide (LiOH).

Mechanistic Rationale & Strategic Design
Designing a robust peptide synthesis requires anticipating and mitigating side reactions,

particularly racemization (epimerization) at the α-chiral centers.

Amide Bond Formation (Coupling): The activation of the Cbz-Leu-OH carboxyl group using

carbodiimides (like EDC) forms a highly reactive O-acylisourea intermediate. However, this

intermediate is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-

proton of the oxazolone is acidic, and its abstraction by a base leads to rapid racemization [1].

To suppress this, 1-Hydroxybenzotriazole (HOBt) is introduced as a nucleophilic additive. HOBt

rapidly attacks the O-acylisourea to form an active OBt-ester, which is highly reactive toward
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the incoming amine (H-Tyr-OMe) but structurally incapable of oxazolone formation, thereby

preserving the L-stereochemistry of Leucine [2]. EDC is specifically selected over DCC

because its urea byproduct is water-soluble, allowing for seamless removal during aqueous

workup [3].

Chemoselective Saponification: The C-terminal methyl ester must be hydrolyzed to yield the

free acid without disturbing the N-terminal Cbz protecting group or the newly formed peptide

bond. Lithium hydroxide (LiOH) in a THF/H₂O co-solvent system is the base of choice for this

transformation [4]. LiOH provides a milder, more controlled hydrolysis compared to NaOH or

KOH, minimizing the risk of racemization at the Tyrosine α-carbon and preventing base-

catalyzed side reactions at the phenolic hydroxyl group.

Experimental Workflow
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Figure 1: Two-step liquid-phase synthesis workflow for Cbz-Leu-Tyr-OH.
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Reagents and Materials
The following table outlines the stoichiometry optimized for a 10 mmol scale synthesis.

Reagent MW ( g/mol ) Equivalents Amount
Functional
Role

Cbz-Leu-OH 265.31 1.00 2.65 g
N-terminal

building block

H-Tyr-OMe·HCl 231.68 1.05 2.43 g
C-terminal

building block

EDC·HCl 191.70 1.20 2.30 g
Water-soluble

coupling agent

HOBt

(Anhydrous)
135.13 1.20 1.62 g

Racemization

suppressor

DIPEA 129.24 3.00 5.20 mL
Non-nucleophilic

base

LiOH·H₂O 41.96 2.00 0.84 g

Mild

saponification

base

DMF / DCM N/A N/A 10 mL / 40 mL
Coupling solvent

system

THF / H₂O N/A N/A 30 mL / 10 mL
Hydrolysis

solvent system

Step-by-Step Experimental Protocol
Step 1: Synthesis of Cbz-Leu-Tyr-OMe (Coupling)
Self-Validating Checkpoint: The reaction mixture should transition from a heterogeneous

suspension to a clear solution as the coupling progresses.

Pre-activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar,

dissolve Cbz-Leu-OH (2.65 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in a mixture of
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anhydrous DCM (40 mL) and DMF (10 mL).

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures

mitigate the O-to-N acyl migration of the O-acylisourea intermediate, a known side reaction

of carbodiimides [3].

Activation: Add EDC·HCl (2.30 g, 12 mmol) portion-wise. Stir the mixture at 0 °C for 15

minutes to allow the formation of the active OBt-ester.

Amine Addition: Add H-Tyr-OMe·HCl (2.43 g, 10.5 mmol) followed by the dropwise addition

of DIPEA (5.20 mL, 30 mmol). The excess base neutralizes the HCl salt of the tyrosine

derivative and drives the nucleophilic attack.

Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to

warm to room temperature (RT). Stir overnight (12–16 hours) under an inert atmosphere (N₂

or Argon).

Aqueous Workup:

Dilute the reaction mixture with Ethyl Acetate (100 mL).

Wash the organic layer successively with 10% aqueous Citric Acid (2 × 50 mL) to remove

unreacted amine and DIPEA.

Wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted Cbz-Leu-OH and

HOBt.

Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield Cbz-Leu-Tyr-OMe as a white to off-white solid.

Step 2: Synthesis of Cbz-Leu-Tyr-OH (Saponification)
Self-Validating Checkpoint: The disappearance of the methyl ester singlet (~3.6 ppm) in ¹H-

NMR confirms complete hydrolysis.

Dissolution: Dissolve the crude Cbz-Leu-Tyr-OMe (approx. 10 mmol) in THF (30 mL) in a

100 mL round-bottom flask. Cool the solution to 0 °C.
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Hydrolysis: Dissolve LiOH·H₂O (0.84 g, 20 mmol) in distilled water (10 mL). Add this

aqueous solution dropwise to the stirring THF solution.

Reaction Monitoring: Stir the biphasic mixture at 0 °C for 1 hour, then allow it to warm to RT.

Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS until the starting material

is completely consumed (typically 2–4 hours).

Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of

the THF. Caution: Keep the water bath temperature below 30 °C to prevent thermal

degradation.

Purification Workup:

Dilute the remaining aqueous residue with water (20 mL) and wash with Diethyl Ether (2 ×

20 mL) to extract any non-polar impurities. Discard the ether layers.

Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. The product

will precipitate as a white solid.

Extract the acidified aqueous layer with Ethyl Acetate (3 × 40 mL).

Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter,

and evaporate to dryness.

Final Yield: Triturate the resulting solid with cold diethyl ether/hexane to afford pure Cbz-Leu-
Tyr-OH.

Analytical Characterization (Expected Data)
To verify the integrity of the synthesized Cbz-Leu-Tyr-OH, the following analytical benchmarks

should be met:

LC-MS (ESI): Calculated for C₂₃H₂₈N₂O₆ [M+H]⁺: 429.20; Found: ~429.2.

¹H-NMR (400 MHz, DMSO-d₆): Look for the diagnostic Cbz aromatic protons (multiplet, 5H,

~7.3 ppm), Tyrosine aromatic protons (two doublets, 4H, ~6.6-7.0 ppm), and the absence of

the methyl ester singlet (~3.6 ppm).
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HPLC Purity: >95% (Reverse-phase C18 column, gradient elution H₂O/MeCN with 0.1%

TFA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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